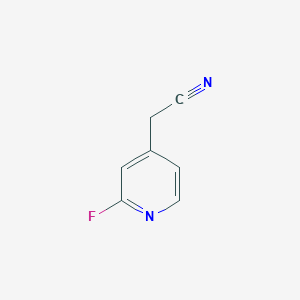

2-Fluoropyridine-4-acetonitrile

Description

Properties

IUPAC Name |

2-(2-fluoropyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZAXMZDTAFZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-4-acetonitrile typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for 2-Fluoropyridine-4-acetonitrile often involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-4-acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various domains:

Chemistry

- Building Block for Complex Molecules:

- Used in the synthesis of more complex fluorinated compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Biology

- Biochemical Probes:

- Serves as a probe in biochemical assays to study enzyme interactions, providing insights into metabolic pathways.

Medicine

- Therapeutic Potential:

- Investigated for its role as an intermediate in synthesizing drugs targeting neurological disorders. The presence of fluorine enhances metabolic stability, making it a valuable candidate for drug development.

Industry

- Agrochemical Production:

- Utilized in developing herbicides and insecticides due to its effectiveness against various agricultural pests.

Research indicates that 2-Fluoropyridine-4-acetonitrile exhibits various biological activities:

- Anticancer Activity:

- Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms and efficacy.

- Neuropharmacological Effects:

- Its ability to modulate neurotransmitter systems is being explored for potential treatments of neurological conditions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

-

Anticancer Activity:

- Research has demonstrated that derivatives of 2-Fluoropyridine compounds exhibit selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

-

Neuropharmacological Effects:

- Studies have shown that compounds similar to 2-Fluoropyridine-4-acetonitrile can enhance neurotransmission, suggesting potential applications in treating neurodegenerative diseases.

-

Agrochemical Applications:

- The compound has been tested for its effectiveness as an herbicide, showing promise against various plant pathogens and pests.

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-4-acetonitrile involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. This can result in the inhibition or activation of specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoropyridine-4-acetonitrile and its structural analogs, emphasizing key differences in substituents, reactivity, and applications:

Key Observations:

In 2-(4-fluoropyridin-2-yl)acetonitrile, the fluorine at position 4 and acetonitrile at position 2 create a distinct electronic profile, possibly altering binding affinity in biological targets .

Functional Group Impact :

- The 3,5-dichlorophenyl group in the CAS 1361472-80-1 derivative introduces steric bulk and lipophilicity, making it suitable for agrochemical applications where membrane permeability is critical .

- The hydrochloride salt in 2-(pyridin-4-yl)acetonitrile hydrochloride enhances aqueous solubility, favoring its use in drug formulation .

Synthetic Utility :

- 2-Fluoropyridine-4-acetonitrile derivatives are synthesized via cross-coupling reactions, as evidenced by the dichlorophenyl-substituted analog’s preparation under palladium catalysis .

- In contrast, 2-(4-fluoropyridin-2-yl)acetonitrile is marketed with 95% purity, suggesting industrial-scale production via nitrile alkylation or cyanation reactions .

Biological Activity

2-Fluoropyridine-4-acetonitrile is a fluorinated pyridine derivative that has garnered significant attention in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 2-(2-fluoropyridin-4-yl)acetonitrile

- Molecular Formula: C7H6FN

- Molecular Weight: 139.13 g/mol

Synthesis Methods:

The synthesis of 2-Fluoropyridine-4-acetonitrile typically involves:

- Fluorination of Pyridine Derivatives: Common methods include diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid.

- Electrochemical Fluorination: This method utilizes platinum electrodes and controlled voltage in acetonitrile solutions to achieve selective fluorination .

Biological Activity

2-Fluoropyridine-4-acetonitrile exhibits various biological activities, primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

The mechanism of action involves:

- Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation: It may interact with receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 2-Fluoropyridine-4-acetonitrile:

- Anticancer Activity:

- Neuropharmacological Effects:

-

Agrochemical Applications:

- Its use in developing herbicides has been explored due to its effectiveness against various plant pathogens .

Comparative Analysis

To understand the unique properties of 2-Fluoropyridine-4-acetonitrile, a comparison with similar compounds is essential:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Single fluorine substitution | Moderate enzyme inhibition |

| 3-Fluoropyridine | Fluorine at different position | Limited biological activity |

| 4-Fluoropyridine | Similar structure without nitrile | Potentially lower metabolic stability |

| 2,6-Difluoropyridine | Two fluorine substitutions | Enhanced lipophilicity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.